1-Tosylhexahydro-2H-azepine-2-one
Description
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonylazepan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-11-6-8-12(9-7-11)18(16,17)14-10-4-2-3-5-13(14)15/h6-9H,2-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHQGJXHBSEKOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis from N-(6-Bromohexyl)-4-Toluenesulfonamide
The most direct method involves the cyclization of N-(6-bromohexyl)-4-toluenesulfonamide (1), derived from 1,6-dibromohexane and p-toluenesulfonamide. The reaction proceeds via nucleophilic substitution, where the bromine atom is displaced by the sulfonamide nitrogen, followed by intramolecular cyclization under basic conditions.
Key Parameters :
Purification : Recrystallization from ethanol or column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Beckmann Rearrangement of Oxime Derivatives
Oxime Formation and Rearrangement
Cyclohexanone oxime (2) undergoes Beckmann rearrangement in the presence of acidic catalysts (e.g., H₂SO₄, PCl₅) to yield ε-caprolactam intermediates. Tosylation of the lactam nitrogen with p-toluenesulfonyl chloride (TsCl) in pyridine affords the target compound.
Optimization Insights :
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Catalyst : Heterogeneous Nb-MCM-41 increases rearrangement efficiency (90% conversion).
-
Side Reactions : Oligomerization minimized using deep eutectic solvents (e.g., choline chloride/urea).
Ring-Closing Metathesis (RCM) of Dienes
Grubbs Catalyst-Mediated Cyclization
Acyclic diene precursors (3) bearing tosyl-protected amines undergo RCM using Grubbs II catalyst to form the azepine ring.
Conditions :
Advantages : Stereoselectivity and compatibility with functional groups.
Reductive Amination and Lactamization
Two-Step Protocol
Step 1 : Reductive amination of 6-aminohexanoic acid (4) with p-toluenesulfonyl chloride forms N-Tosyl-6-aminohexanoic acid (5).
Step 2 : Lactamization via activation of the carboxylic acid (e.g., using EDCl/HOBt) yields the target compound.
Key Data :
Comparative Analysis of Methods
Trade-offs :
-
N-Alkylation : High yield but requires hazardous brominated intermediates.
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Beckmann Rearrangement : Scalable but generates stoichiometric byproducts.
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RCM : Stereocontrol but costly catalysts.
Mechanistic Considerations and Side Reactions
Competing Pathways in Cyclization
Intramolecular cyclization competes with intermolecular oligomerization. Polar aprotic solvents (e.g., DMF) favor cyclization by stabilizing transition states.
Tosyl Group Stability
The tosyl group is stable under acidic conditions but susceptible to nucleophilic attack in strong bases (e.g., LiAlH₄).
Chemical Reactions Analysis
Types of Reactions
1-Tosylhexahydro-2H-azepine-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the tosyl group, where nucleophiles replace the tosyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the azepine ring.
Reduction: Reduced forms of the azepine ring.
Substitution: Compounds where the tosyl group is replaced by the nucleophile.
Scientific Research Applications
Applications in Organic Synthesis
1-Tosylhexahydro-2H-azepine-2-one serves as a crucial building block in the synthesis of complex organic molecules. Its applications include:
- Synthesis of Heterocycles: The compound can be utilized to create diverse nitrogen-containing heterocycles through various cyclization reactions. For instance, it has been employed in the synthesis of dihydropyrazinones via morpholine acetal rearrangement, showcasing its utility in generating densely functionalized molecular scaffolds .
- Diversity-Oriented Synthesis (DOS): In drug discovery, DOS strategies utilize compounds like this compound to generate libraries of structurally diverse molecules. This approach facilitates the identification of novel bioactive compounds through high-throughput screening methods .
Biological Applications
The biological relevance of this compound is underscored by its potential therapeutic applications:
- Anticancer Activity: Research indicates that derivatives of azepinones exhibit cytostatic effects on cancer cell lines. For example, compounds derived from this compound have shown promise in inhibiting cell growth in metastatic melanoma models .
- Modulation of Biological Pathways: The compound's ability to interact with various biological targets makes it a candidate for further exploration in pharmacological studies aimed at treating complex disorders through phenotypic screening approaches .
Case Study 1: Synthesis and Evaluation of Bioactive Libraries
A study conducted at the University of Florence explored the synthesis of nitrogen-containing compounds using this compound as a starting material. The resulting libraries were subjected to phenotypic screening, leading to the discovery of several active modulators against human cancer cell lines. This research highlights the compound's role in generating diverse molecular entities for drug discovery .
Case Study 2: Mechanistic Studies on Anticancer Activity
In another investigation, researchers focused on the mechanism by which azepinone derivatives exert their cytostatic effects. The study revealed that these compounds induce apoptosis in cancer cells through specific signaling pathways, underscoring the therapeutic potential of this compound derivatives in oncology .
Mechanism of Action
The mechanism of action of 1-tosylhexahydro-2H-azepine-2-one involves its interaction with specific molecular targets. The tosyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The azepine ring structure allows for various conformational changes, which can influence its reactivity and interactions with other molecules.
Comparison with Similar Compounds
a) Structural Variations and Molecular Weight
- Ethoxy substituent (CAS 193805-77-5): A smaller, electron-donating group, resulting in lower molecular weight (157.21 g/mol) compared to chloroacetyl derivatives .
- Acetophenone-based derivative (CAS 20195-20-4): A bulkier aromatic substituent with hydroxyl groups, leading to higher molecular weight (249.31 g/mol) and possible hydrogen-bonding interactions .
b) Stability and Reactivity
- No explicit stability or reactivity data are provided for these compounds in the evidence. However, the chloroacetyl group is prone to nucleophilic substitution due to the electron-withdrawing effect of chlorine, suggesting higher reactivity compared to ethoxy or aromatic substituents .
- The ethoxy group is generally stable under neutral conditions but may undergo cleavage under acidic or reductive environments .
Limitations of Available Data
- Physical properties (melting/boiling points, solubility) and quantitative reactivity metrics (e.g., reaction rates) are absent across all compounds.
- Ecological impacts (e.g., biodegradability, bioaccumulation) and detailed toxicological profiles (e.g., chronic exposure effects) remain unaddressed in the provided sources.
Q & A
Q. How can researchers design experiments to explore the compound’s biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
